molecular formula C13H11ClN2O5S B2387924 methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate CAS No. 1427682-14-1

methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate

Cat. No.: B2387924
CAS No.: 1427682-14-1
M. Wt: 342.75
InChI Key: VKQDBBKXOKGYKZ-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate is an organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group and a sulfonyl-oxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate typically involves a series of organic reactions. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-hydroxyphenylcarbamate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl-oxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(6-chloropyridin-3-yl)methylamine
  • 3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Comparison: Methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

[4-(methoxycarbonylamino)phenyl] 6-chloropyridine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-20-13(17)16-9-2-4-10(5-3-9)21-22(18,19)11-6-7-12(14)15-8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQDBBKXOKGYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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